UNBS3157 Demonstrates a 3- to 4-Fold Higher Maximum Tolerated Dose Compared to Amonafide in Mice
UNBS3157 exhibits a 3- to 4-fold higher maximum tolerated dose (MTD) than its parent compound amonafide, irrespective of the route of administration (oral or intravenous) [1]. This quantitative improvement in the therapeutic window is a direct consequence of the compound's redesign to avoid N-acetylation metabolism [2].
| Evidence Dimension | Maximum Tolerated Dose (MTD) in Mice |
|---|---|
| Target Compound Data | 3- to 4-fold higher MTD than amonafide (absolute dose values dependent on route; e.g., 160 mg/kg orally was tolerated in efficacy studies) [3] |
| Comparator Or Baseline | Amonafide: Baseline MTD (e.g., 40 mg/kg orally) [3] |
| Quantified Difference | 3- to 4-fold increase in MTD |
| Conditions | In vivo mouse models; oral and intravenous administration; healthy mice and tumor-bearing mice (PC-3, DU-145, L1210, MXT-HI, A549, BxPC3) [1][4] |
Why This Matters
A higher MTD provides a wider experimental dosing range, reducing the risk of toxicity-related confounds in long-term in vivo efficacy studies.
- [1] Van Quaquebeke, E., Mahieu, T., Mijatovic, T., Dewelle, J., Van Vynckt, F., Darro, F., & Kiss, R. (2007). 2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157), a novel nonhematotoxic naphthalimide derivative with potent antitumor activity. Journal of Medicinal Chemistry, 50(17), 4122–4134. View Source
- [2] Dumont, P., Ribaucour, F., Van Quaquebeke, E., Darro, F., & Kiss, R. (2006). UNBS3157, a new amonafide derivative with improved in vivo efficacy and decreased toxicity. Cancer Research, 66(8_Supplement), 1105. View Source
- [3] Mahieu, T., Mijatovic, T., Dewelle, J., Van Vynckt, F., Darro, F., & Kiss, R. (2008). UNBS5162, a novel naphthalimide that decreases CXCL chemokine expression in experimental prostate cancers. Neoplasia, 10(6), 573–586. Figure 1. View Source
- [4] Van Quaquebeke, E., Mahieu, T., Mijatovic, T., Dewelle, J., Van Vynckt, F., Darro, F., & Kiss, R. (2007). Abstract A261: 2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157), a novel non-hematotoxic naphthalimide derivative with potent anti-tumor activity. Molecular Cancer Therapeutics, 6(11_Supplement), A261. View Source
